LTB4-IN-1

Inflammation Leukotriene Biology Drug Discovery

Standard LTB4 pathway inhibitors often blur mechanistic boundaries, leading to ambiguous functional data. LTB4-IN-1 (CAS 133012-00-7) resolves this by acting as a potent, selective inhibitor of LTB4 synthesis (IC50 70 nM) rather than a receptor antagonist. • Achieve robust LTB4 suppression at nanomolar concentrations in human neutrophil/macrophage assays. • Distinguish intracellular vs. receptor-mediated responses through side-by-side comparison with receptor antagonists. • Benchmark novel FLAP or synthesis inhibitors against a well-characterized standard (C26H30N2O4S).

Molecular Formula C26H30N2O4S
Molecular Weight 466.6 g/mol
Cat. No. B1663469
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLTB4-IN-1
SynonymsAnti-inflammatory agent 2
Molecular FormulaC26H30N2O4S
Molecular Weight466.6 g/mol
Structural Identifiers
SMILESCS(=O)(=O)NC(=O)C(C1CCCCCC1)C2=CC=C(C=C2)OCC3=NC4=CC=CC=C4C=C3
InChIInChI=1S/C26H30N2O4S/c1-33(30,31)28-26(29)25(20-9-4-2-3-5-10-20)21-13-16-23(17-14-21)32-18-22-15-12-19-8-6-7-11-24(19)27-22/h6-8,11-17,20,25H,2-5,9-10,18H2,1H3,(H,28,29)
InChIKeyYAWBFCPZMALJCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LTB4-IN-1: LTB4 Synthesis Inhibitor


LTB4-IN-1 (also designated Anti-inflammatory agent 2, CAS 133012-00-7) is a synthetic small molecule inhibitor of leukotriene B4 (LTB4) synthesis . As a substituted (quinolin-2-yl-methoxy)phenyl-acyl-sulphonamide derivative originally disclosed in patent WO2001035936A2 [1], LTB4-IN-1 demonstrates an IC50 of 70 nM for inhibition of LTB4 production in in vitro assays . Unlike direct BLT1/2 receptor antagonists, LTB4-IN-1 acts upstream at the biosynthetic level, reducing the availability of this potent pro-inflammatory lipid mediator. Its molecular weight is 466.59 g/mol with the molecular formula C26H30N2O4S . This compound is supplied as a research-use-only chemical tool for studying leukotriene-dependent inflammatory signaling in cellular and biochemical systems.

Workflow
LTB4 synthesis inhibition assays
Selection
Biosynthetic pathway probe vs. receptor antagonists
Use Context
Cellular leukotriene signaling studies

LTB4-IN-1: Substitution and Experimental Variability


The LTB4 pathway can be pharmacologically modulated at multiple nodes—direct receptor antagonism, FLAP inhibition, 5-LOX inhibition, and LTA4 hydrolase inhibition—each with distinct potency, selectivity, and downstream signaling consequences . LTB4-IN-1 is specifically characterized as an LTB4 synthesis inhibitor with an IC50 of 70 nM . In contrast, compounds such as LTB4 antagonist 1 (IC50 288 nM) act as direct receptor blockers , while Fiboflapon (IC50 76 nM in human blood) and Veliflapon (IC50 0.026–0.22 μM across species) target FLAP . Substituting LTB4-IN-1 with a receptor antagonist or a FLAP inhibitor in an experimental protocol alters the point of pathway interruption and cannot be assumed to yield equivalent functional outcomes. The quantitative differences in potency and mechanism documented below substantiate why LTB4-IN-1 must be treated as a distinct chemical probe rather than a generic, interchangeable LTB4 pathway tool.

Synthesis inhibitor
Receptor antagonist
Divergent mechanism may not reproduce the same downstream signaling outcome.
Synthesis inhibitor
FLAP inhibitor
FLAP inhibition alters 5-LOX translocation; lipid mediator profiles may shift significantly.

LTB4-IN-1: Comparative Potency Evidence


Inhibitory Potency vs. LTB4 Antagonist 1

LTB4-IN-1 demonstrates an IC50 of 70 nM for inhibition of LTB4 synthesis . In a comparable functional assay measuring LTB4 pathway antagonism, LTB4 antagonist 1 exhibits an IC50 of 288 nM . This represents a 4.1-fold higher potency for LTB4-IN-1 relative to LTB4 antagonist 1 under similar in vitro conditions.

vs. LTB4 Antagonist 1
Data to verify
70 nM vs 288 nM
4.1× lower IC50
Reported synthesis-inhibition assay context
In vitro LTB4 production vs. receptor antagonism assays
Inflammation Leukotriene Biology Drug Discovery

Inhibitory Potency vs. FLAP Inhibitor LTB4-IN-2

LTB4-IN-1 inhibits LTB4 synthesis with an IC50 of 70 nM . LTB4-IN-2, a selective 5-lipoxygenase-activating protein (FLAP) inhibitor, suppresses LTB4 formation with an IC50 of 1.15 μM (1150 nM) . This represents a 16.4-fold higher potency for LTB4-IN-1 compared to LTB4-IN-2.

vs. FLAP Inhibitor LTB4-IN-2
Data to verify
70 nM vs 1150 nM
16.4× lower IC50
Supports sensitivity requirements for synthesis inhibition
Comparison across synthesis inhibition assay conditions
Leukotriene Synthesis FLAP Inhibition Anti-inflammatory Assays

Equipotent LTB4 Inhibition vs. Fiboflapon

LTB4-IN-1 inhibits LTB4 synthesis with an IC50 of 70 nM . Fiboflapon (GSK2190915), a FLAP inhibitor, demonstrates an IC50 of 76 nM for inhibition of LTB4 production in human whole blood . The near-identical IC50 values (70 nM vs. 76 nM) indicate comparable cellular potency, yet the divergent mechanisms—direct synthesis inhibition vs. FLAP antagonism—offer researchers orthogonal options for pathway dissection.

vs. Fiboflapon
Data to verify
70 nM vs 76 nM
~1.1× difference (equipotent)
Near-identical IC50; mechanism-specific effects may differ
Synthesis inhibition vs. FLAP antagonism; human whole blood assay context
LTB4 Inhibition FLAP Mechanism of Action

Species-Dependent Potency vs. Veliflapon

LTB4-IN-1 exhibits an IC50 of 70 nM in human LTB4 synthesis assays . Veliflapon (BAY X1005), a FLAP inhibitor, shows species-dependent IC50 values: 26 nM (rat), 39 nM (mouse), and 220 nM (human) in A23187-stimulated leukocytes . Relative to Veliflapon, LTB4-IN-1 is 3.1-fold less potent than the rat activity (26 nM), 1.8-fold less potent than the mouse activity (39 nM), but 3.1-fold more potent than the human activity (220 nM) .

vs. Veliflapon (species)
Data to verify
70 nM (human) vs 26–220 nM
3.1× more potent than human Veliflapon
Human cell response context may differ from rodent models
Species-dependent IC50; requires model-specific validation
Species Selectivity In Vivo Pharmacology Leukotriene Inhibition

LTB4-IN-1: Research Application Scenarios


In Vitro Human Leukocyte LTB4 Production Studies

Given its IC50 of 70 nM in human cellular assays , LTB4-IN-1 is optimally employed in human neutrophil or macrophage cultures to interrogate the role of endogenous LTB4 synthesis in chemotaxis, cytokine release, or phagocytosis. Its potency advantage over LTB4 antagonist 1 (288 nM) and human Veliflapon (220 nM) makes it a preferred tool for achieving robust LTB4 suppression at nanomolar concentrations without resorting to micromolar dosing.

Mechanistic Dissection of LTB4 Synthesis vs. Receptor Antagonism

LTB4-IN-1 (synthesis inhibitor, IC50 70 nM) can be paired with LTB4 antagonist 1 (receptor antagonist, IC50 288 nM) or Amelubant (receptor antagonist, Ki 221–230 nM) in side-by-side experiments to distinguish biological responses mediated by intracellular LTB4 pools versus autocrine/paracrine receptor activation. The divergent mechanisms enable pathway deconvolution.

Human-Specific In Vitro Pharmacology and Translational Profiling

LTB4-IN-1 shows 3.1-fold higher potency in human LTB4 synthesis assays (70 nM) compared to Veliflapon's human activity (220 nM) . Therefore, LTB4-IN-1 is better suited for human cell-based target validation studies and human disease-relevant phenotypic screening, whereas Veliflapon may be reserved for rodent in vivo efficacy models due to its higher potency in murine systems.

Comparative Benchmarking of LTB4 Pathway Inhibitors in Drug Discovery

LTB4-IN-1 serves as a reference compound for benchmarking novel LTB4 synthesis inhibitors or FLAP inhibitors. Its well-characterized IC50 of 70 nM and defined chemical structure (C26H30N2O4S) provide a consistent comparator for SAR studies and for evaluating the cellular potency of next-generation LTB4 pathway modulators.

Application
Selection Property
Validation Focus
In vitro leukocyte LTB4 synthesis studies
Reported synthesis inhibition activity
Leukotriene production endpoint verification
Mechanistic dissection of synthesis vs. receptor antagonism
Synthesis inhibition mechanism
Pathway endpoint differentiation
Human cell-based pathway studies
Human cell assay response context
Species-dependent activity comparison
Benchmarking for novel synthesis inhibitors
Consistent reported IC50 reference
SAR assay condition reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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